molecular formula C14H18N2O5 B1677656 Phenylalanylglutamate CAS No. 3617-45-6

Phenylalanylglutamate

Cat. No. B1677656
CAS RN: 3617-45-6
M. Wt: 294.3 g/mol
InChI Key: JXWLMUIXUXLIJR-QWRGUYRKSA-N
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Description

Phenylalanylglutamate is a dipeptide composed of phenylalanine and glutamate . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects .


Synthesis Analysis

Phenylalanylglutamate is not typically synthesized in stock, but may be available by custom synthesis . The elemental analysis of Phenylalanylglutamate includes Carbon (57.14%), Hydrogen (6.16%), and Nitrogen (9.52%) .


Chemical Reactions Analysis

While specific chemical reactions involving Phenylalanylglutamate are not explicitly mentioned in the literature, it’s important to note that as a dipeptide, Phenylalanylglutamate can participate in peptide bond formation and breakdown reactions.

Scientific Research Applications

In the food industry, l-glutamine glutaminases are applied to enhance the flavor of foods, whereas protein glutaminases are useful to improve the functional properties of proteins . Deamidation, the hydrolysis of amide bonds present in the lateral chain of amino acids glutamine and asparagine, is mainly used to increase the usability of proteins and peptides and to improve their functional properties .

This reaction can be produced in proteins, peptides, and free amino acids, by chemical and/or enzymatic approaches . Chemical deamidation involves treatment of peptides and proteins with acid and/or alkali and, although is an economical and efficient method, it can produce unwanted results such as peptide hydrolysis, toxic compounds, and changes in the structure of amino acids that prevent its assimilation by the human body . Enzyme deamidation is specific and does not involve considerable hydrolysis of peptide bonds, production of harmful substances, and other modifications in the structure of amino acids .

  • Applications of Phenolic Antioxidants : Phenolic compounds have applications as antioxidants in foods, used in dairy products, and as food additives. They possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .

  • Acrylamide Based Microgels : Acrylamide based microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability. They are a potential candidate for use in the field of nanotechnology, drug delivery, sensing, and catalysis .

  • Applications of Phenolic Antioxidants : Phenolic compounds have applications as antioxidants in foods, used in dairy products, and as food additives. They possess several health benefits such as antibacterial, anti-hyperlipidemic, cytotoxic, antioxidants, cardioprotective, neuroprotective, and anti-diabetic properties .

  • Acrylamide Based Microgels : Acrylamide based microgels have gained a lot of attention due to their potential applications in various fields based on their responsive behavior and chemical stability. They are a potential candidate for use in the field of nanotechnology, drug delivery, sensing, and catalysis .

Future Directions

While specific future directions for Phenylalanylglutamate research are not explicitly mentioned in the literature, it’s worth noting that research into dipeptides and their physiological effects is a field of ongoing interest .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-10(8-9-4-2-1-3-5-9)13(19)16-11(14(20)21)6-7-12(17)18/h1-5,10-11H,6-8,15H2,(H,16,19)(H,17,18)(H,20,21)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWLMUIXUXLIJR-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189735
Record name Phenylalanylglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylalanylglutamate

CAS RN

3617-45-6
Record name L-Phenylalanyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3617-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanylglutamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003617456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanylglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
A Odani, S Deguchi, O Yamauchi - Inorganic Chemistry, 1986 - ACS Publications
A ‘H NMR spectroscopic study on intramolecular aromatic ring stacking has been made for the ternary palladium (II) complexes Pd (L)(DA), where L refers to dipeptides with the N-…
Number of citations: 98 pubs.acs.org
X Wang-Kan, G Rodríguez-Blanco, AD Southam… - MBio, 2021 - Am Soc Microbiol
In the fight against antibiotic resistance, drugs that target resistance mechanisms in bacteria can be used to restore the therapeutic effectiveness of antibiotics. The multidrug resistance …
Number of citations: 18 journals.asm.org
GA Preidis, NJ Ajami, MC Wong… - The Journal of …, 2016 - academic.oup.com
Background: Protein-energy undernutrition during early development confers a lifelong increased risk of obesity-related metabolic disease. Mechanisms by which metabolic …
Number of citations: 28 academic.oup.com
O Yamauchi, A Odani, S Hirota - Bulletin of the Chemical Society of …, 2001 - journal.csj.jp
Noncovalent or weak interactions play important roles in molecular recognition and structual organization in chemical and biological systems. Hydrogen bonding and aromatic ring …
Number of citations: 78 www.journal.csj.jp
CF Higgins, JW Payne - Planta, 1978 - Springer
Competition for uptake of a range of amino acids and peptides by germinating barley (Hordeum vulgare L.) embryos was studied. Peptides and amino acids show no competition and …
Number of citations: 44 link.springer.com
WE SEIFERT JR - 1975 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGGGGGGGG GGG LLLLLL This material was produced from a microfilm copy of the …
Number of citations: 2 search.proquest.com
Q Ba, C Huang, Y Fu, J Li, J Li, R Chu, X Jia… - Toxicology …, 2016 - pubs.rsc.org
Benzo(a)pyrene (B[a]P) is a common environmental and foodborne pollutant which has been identified as a Group I carcinogen. Although the carcinogenicity of B[a]P has been …
Number of citations: 15 pubs.rsc.org
G Lewis, CF Shaw III - Inorganic Chemistry, 1986 - ACS Publications
Thiol ligands are capable of partiallydisplacing cyanide from Au (CN) 2", demonstrating that their affinity for gold (I) is very high. Raman and 13C NMR evidence for the formation in …
Number of citations: 100 pubs.acs.org
Y Wang, J Jiang, S Chen, Q Chen, X Yan… - Available at SSRN … - papers.ssrn.com
Our research was to investigate the mechanism of the Hengqing II decoction in treating Alzheimer's disease (AD) through network pharmacology and experimental validation methods. …
Number of citations: 0 papers.ssrn.com
S Kaplan, AOW Stretton, S Brenner - Journal of molecular biology, 1965 - Elsevier
Previous experiments showed that su I + inserts serine at the site of mutation in H36, an amber mutant of the head protein of bacteriophage T4D. The amino acids inserted by su II + and …
Number of citations: 148 www.sciencedirect.com

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